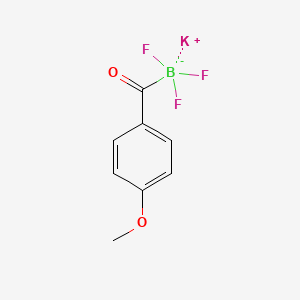

Potassium trifluoro(4-methoxybenzoyl)borate

Description

Properties

Molecular Formula |

C8H7BF3KO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

potassium;trifluoro-(4-methoxybenzoyl)boranuide |

InChI |

InChI=1S/C8H7BF3O2.K/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5H,1H3;/q-1;+1 |

InChI Key |

AVCOEQRLFQZCBU-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C(=O)C1=CC=C(C=C1)OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Properties of Potassium Trifluoro(4-methoxybenzoyl)borate

Executive Summary

Potassium trifluoro(4-methoxybenzoyl)borate (CAS: 1622923-47-0) represents a specialized class of organoboron reagents known as Potassium Acyltrifluoroborates (KATs) . Unlike traditional aryltrifluoroborates used in Suzuki-Miyaura couplings, KATs contain a discrete acyl-boron bond (

This reagent is pivotal in modern drug discovery for its ability to facilitate chemoselective amide ligations (KAT Ligation) under aqueous conditions without coupling reagents, and for its utility in photoredox catalysis to generate acyl radicals for cross-coupling. The electron-donating methoxy substituent at the para-position enhances the stability of the acyl functionality while modulating the electronics of the resulting amide or ketone products.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

-

IUPAC Name: Potassium trifluoro(4-methoxybenzoyl)boranuide

-

Common Name: 4-Methoxy-KAT; Potassium 4-anisoyltrifluoroborate

-

CAS Number: 1622923-47-0

-

Molecular Formula:

[1] -

Molecular Weight: 242.04 g/mol [1]

Structural Constitution

The compound consists of a potassium cation balanced by a trifluoro(acyl)borate anion.

-

The Acyl Core: The carbonyl carbon is bonded directly to the boron atom. This

bond is unusual in that it resists rapid hydrolysis and air oxidation, a stability conferred by the trifluoroborate group. -

Electronic Effects: The para-methoxy group (

) acts as a -

Coordination Sphere: The boron atom is

hybridized (tetrahedral), coordinating to three fluoride atoms and the acyl carbon. This saturation prevents the coordination of Lewis bases, rendering the reagent bench-stable.

| Property | Data | Note |

| Physical State | White to off-white solid | Free-flowing powder |

| Solubility | Water, DMSO, Methanol, Acetone | High polarity due to ionic nature |

| Melting Point | >200 °C (Decomposition) | Typical for inorganic salts |

| Stability | Air/Moisture Stable | Can be stored on benchtop for months |

| Reactivity Class | Amphoteric Acyl Donor | Acts as electrophile (ligation) or radical precursor |

Mechanistic Principles

The KAT Ligation (Bode Ligation)

The primary application of this reagent is the rapid, chemoselective formation of amides with

Mechanism:

-

Condensation: The nucleophilic nitrogen of the hydroxylamine attacks the carbonyl carbon of the KAT.

-

Boron Activation: The boron atom coordinates with the oxygen of the hydroxylamine, facilitating the departure of the leaving group.

-

Rearrangement: A concerted rearrangement expels the

group (which hydrolyzes to boric acid/fluoride) and forms the stable amide bond.

Figure 1: Mechanistic pathway of the KAT ligation. The boron atom acts as an internal Lewis acid to activate the leaving group.

Photoredox Radical Generation

Under single-electron transfer (SET) oxidation conditions (using Ir or Ru photocatalysts), the

-

Process:

-

Utility: The resulting acyl radical can be trapped by electron-deficient olefins (Giese addition) or coupled with other radical species, providing access to unsymmetrical ketones.

Synthesis and Preparation Protocols

Preferred Route: Thioimidate Cross-Coupling

The most robust method for synthesizing Potassium trifluoro(4-methoxybenzoyl)borate avoids handling unstable acyl halides or lithium reagents. It utilizes a Thioimidate KAT Transfer Reagent coupled with 4-methoxyboronic acid .

Reagents:

-

4-Methoxyboronic acid (1.0 equiv)

-

KAT Transfer Reagent (e.g., S-Methyl-thioimidate derivative) (1.0 equiv)

-

Pd(OAc)2 (5 mol%) / XPhos (10 mol%)

-

K2CO3 (3.0 equiv)[2]

-

Solvent: THF/Water (4:1)

Protocol:

-

Charge: In a glovebox or under Argon, combine 4-methoxyboronic acid, the KAT transfer reagent, Pd(OAc)2, XPhos, and K2CO3 in a reaction vial.

-

Solvate: Add degassed THF and water.

-

React: Stir vigorously at 60 °C for 4–12 hours. The reaction involves the palladium-catalyzed insertion of the thioimidate into the boronic acid, followed by hydrolysis.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black.

-

Purification: Evaporate volatiles. Dissolve the residue in a minimum amount of acetone and precipitate by adding diethyl ether. The KAT salt precipitates as a white solid.

-

Filtration: Collect the solid by filtration and dry under high vacuum.

Alternative Route: Copper-Catalyzed Borylation

For labs starting from 4-methoxybenzoic acid :

-

Convert the acid to a mixed anhydride (using pivaloyl chloride).

-

Treat with bis(pinacolato)diboron (

) in the presence of a Cu(I) catalyst and a phosphine ligand. -

Treat the resulting acyl-boronate with aqueous

to convert the pinacol ester to the trifluoroborate salt.

Figure 2: Modular synthesis of KAT reagents via Palladium-catalyzed cross-coupling.

Applications in Drug Discovery[4][5][6]

Late-Stage Peptide Functionalization

The 4-methoxybenzoyl group is often used as a "tag" or a linker.

-

Protocol: Dissolve the peptide (containing a hydroxylamine residue) and the KAT reagent (1.5 equiv) in aqueous buffer (pH 4–7) or DMSO/H2O mixtures.

-

Outcome: Quantitative conversion to the amide usually occurs within minutes to hours. The reaction is orthogonal to cysteine maleimide coupling and azide-alkyne click chemistry.

Library Synthesis (Fragment-Based Discovery)

Researchers use this reagent to rapidly generate libraries of

-

Workflow: A central scaffold containing a hydroxylamine or an electron-deficient alkene is aliquoted into a 96-well plate. Different KAT reagents (including the 4-methoxy variant) are added.[1][3]

-

Advantage: The byproduct (boric acid/fluoride) is water-soluble and non-toxic in cellular assays, often allowing direct screening of the reaction mixture.

Handling, Stability & Safety

Stability Profile

-

Hydrolysis: Unlike acyl chlorides, this KAT reagent is stable in water at neutral pH for days. Hydrolysis to the carboxylic acid occurs slowly at high pH (>10) or very low pH (<1).

-

Thermal: Stable up to ~200 °C.

-

Storage: Store in a desiccator at room temperature. While stable to air, long-term exposure to high humidity can cause caking.

Safety Precautions

-

Fluoride Content: Upon reaction or metabolic breakdown, the reagent releases fluoride ions (

). While the quantities in research scales are negligible, standard PPE (gloves, goggles) is mandatory. -

Incompatibility: Avoid strong oxidizers (unless intended for radical generation) and strong Lewis acids which can strip the fluoride ligands.

References

-

Dumas, A. M., Molander, G. A., & Bode, J. W. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines. Angewandte Chemie International Edition , 51(23), 5683–5686.

-

Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Synthesis of Potassium Acyltrifluoroborates (KATs) from Aryl- and Heteroarylboronic Acids. Journal of the American Chemical Society , 136(15), 5611–5614.

-

Molander, G. A. (2015). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research , 48(7), 1948–1959.

-

Wu, X., & Bode, J. W. (2021). Synthesis and Reactions of Potassium Acyltrifluoroborates (KATs). Organic Reactions , 106, 1-150.

-

ETH Zurich Research Collection. (2018). Synthesis and reactions of potassium acyltrifluoroborates (KATs).

Sources

The Hydrolysis of Acyl Trifluoroborates in Aqueous Media: A Mechanistic Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium acyltrifluoroborates (KATs) have emerged as remarkably versatile and bench-stable acylating agents, enabling rapid amide bond formation and bioconjugation in aqueous environments.[1][2] Their utility in these applications is critically dependent on their controlled reactivity with water. This guide provides an in-depth analysis of the hydrolysis mechanism of acyl trifluoroborates, synthesizing principles from the broader field of organotrifluoroborate chemistry and applying them to this specific, highly functional class of reagents. We will explore the key mechanistic pathways, the influence of reaction parameters, and the experimental methodologies used to elucidate these processes, offering field-proven insights for researchers leveraging KAT chemistry.

Introduction: The Rise of Acyl Trifluoroborates

The development of robust and chemoselective transformations is a cornerstone of modern chemical synthesis, particularly in drug development and materials science. Acylboranes, once considered esoteric and difficult to prepare, have seen a resurgence of interest, largely driven by the development of potassium acyltrifluoroborates (KATs).[3] These compounds are air-stable, crystalline solids that can be readily handled and stored, a significant advantage over many traditional acylating agents.[4]

Their signature reactivity is the rapid and chemoselective ligation with hydroxylamines to form amide bonds, a reaction that proceeds efficiently in aqueous media, often without the need for protecting groups.[2][5] This stability and selective reactivity in water raise a critical question: what is the mechanism of their interaction with the aqueous medium itself, and under what conditions does hydrolysis occur? Understanding this mechanism is paramount for optimizing desired transformations and minimizing undesired decomposition pathways like protodeboronation.

The General Mechanism of Organotrifluoroborate Hydrolysis

The hydrolysis of organotrifluoroborates (R-BF₃K) to their corresponding boronic acids (R-B(OH)₂) is not a simple, single-step process. Extensive studies, primarily in the context of their use in Suzuki-Miyaura cross-coupling reactions, have revealed a complex interplay of pathways influenced by pH, solvent, and the nature of the organic substituent.[6][7] These foundational principles provide the framework for understanding acyl trifluoroborate hydrolysis.

The overall transformation involves the stepwise substitution of fluoride ions with hydroxide or water molecules. The process is driven by the sequestration of the released fluoride ions, which ultimately pushes the equilibrium toward the boronic acid product.[6]

The Dual Pathway Model: Acid vs. Base-Mediated Hydrolysis

Research has established that hydrolysis can proceed through at least two distinct major pathways, often operating concurrently.[6][8][9]

-

Path A: Acid-Catalyzed Hydrolysis: This pathway is initiated by protonation of a fluorine atom, weakening the B-F bond and facilitating its cleavage. This mechanism is paradoxically crucial even under nominally basic conditions, such as those used in Suzuki-Miyaura coupling. This "acid-base paradox" arises from the use of biphasic solvent systems (e.g., THF/water) where the addition of a base like cesium carbonate can cause phase separation, leading to a lower pH in the bulk organic phase where the trifluoroborate resides.[6][7]

-

Path B: Direct Fluoride Dissociation/Base-Accelerated Hydrolysis: This pathway involves the direct dissociation of a fluoride ion (M-F dissociation) or nucleophilic attack by a hydroxide ion on the boron center. This process is, as expected, accelerated by increasing base concentration.[8][9]

A third pathway, active in the aqueous phase for more hydrophilic substrates and also accelerated by base, has also been proposed.[8][9]

// Nodes RBF3 [label="R-BF₃⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBF2OH [label="R-BF₂(OH)⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBF_OH2 [label="R-BF(OH)₂⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RB_OH3 [label="R-B(OH)₃⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; RBOH2 [label="R-B(OH)₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for layout pA [label="Path A\n(Acid-Catalyzed)", shape=plaintext, fontcolor="#EA4335"]; pB [label="Path B\n(Base-Accelerated)", shape=plaintext, fontcolor="#34A853"];

// Edges RBF3 -> RBF2OH [label="+H₂O, -F⁻", color="#5F6368"]; RBF2OH -> RBF_OH2 [label="+H₂O, -F⁻", color="#5F6368"]; RBF_OH2 -> RB_OH3 [label="+H₂O, -F⁻", color="#5F6368"]; RB_OH3 -> RBOH2 [label="+H⁺, -H₂O", color="#5F6368"];

// Pathway annotations {rank=same; pA; RBF3; pB} pA -> RBF3 [style=invis]; pB -> RBF3 [style=invis];

// Annotations using invisible edges edge[style=dashed, arrowhead=none, color="#EA4335"]; pA -> RBF2OH [constraint=false];

edge[style=dashed, arrowhead=none, color="#34A853"]; pB -> RBF2OH [constraint=false]; } } Caption: Generalized pathways for organotrifluoroborate hydrolysis.

The Specific Case of Acyl Trifluoroborates (KATs)

The electronic nature of the acyl group—specifically the electron-withdrawing carbonyl moiety—is expected to significantly influence the hydrolysis mechanism compared to aryl or alkyl trifluoroborates. The carbonyl group inductively withdraws electron density from the boron atom, making it more electrophilic.

This increased electrophilicity has two competing effects:

-

Strengthening of B-F Bonds: The withdrawal of electron density can strengthen the boron-fluorine bonds, making their dissociation more difficult. This would slow down the direct dissociation pathway (Path B).

-

Increased Susceptibility to Nucleophilic Attack: The more electrophilic boron center is more susceptible to attack by nucleophiles like water or hydroxide ions. This would potentially accelerate hydrolysis, particularly under neutral or basic conditions.

The remarkable bench stability of KATs suggests that the strengthening of the B-F bonds is a dominant factor under ambient, neutral pH conditions. Hydrolysis is slow, allowing for their storage and use in aqueous ligation reactions where the reaction with a nucleophilic hydroxylamine partner is kinetically favored and outcompetes the slower background hydrolysis.[10]

However, under conditions that favor nucleophilic attack (e.g., higher pH) or B-F bond cleavage (e.g., acid catalysis, presence of Lewis acids), hydrolysis can be promoted. Indeed, various methods for the preparative conversion of organotrifluoroborates to boronic acids involve reagents like TMSCl, FeCl₃, or silica gel, which act as fluoride abstractors or Lewis acids to facilitate this conversion.[11]

Experimental Protocols for Studying Hydrolysis Kinetics

Elucidating the complex kinetics of hydrolysis requires robust analytical techniques capable of monitoring multiple species in real-time.

Protocol: Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for monitoring the disappearance of the starting trifluoroborate and the appearance of the boronic acid product. ¹⁹F NMR is particularly useful for directly observing the R-BF₃⁻ signal.[7]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of the acyl trifluoroborate in a suitable solvent (e.g., THF-d₈). In a separate vial, prepare the aqueous medium (e.g., D₂O with a buffer to control pH, or a solution of base like Cs₂CO₃).

-

Initiation: In a temperature-controlled NMR tube, combine the trifluoroborate solution with the aqueous medium. A vortex mixer can ensure rapid initial mixing.

-

Data Acquisition: Immediately place the NMR tube in the spectrometer, which is pre-shimmed and locked onto the solvent signal. Acquire ¹⁹F (or ¹H/¹¹B) NMR spectra at regular time intervals.

-

Analysis: Integrate the signal corresponding to the trifluoroborate and a suitable internal standard. Plot the concentration of the trifluoroborate versus time to determine the reaction rate and half-life. The appearance of new signals corresponding to fluoride ions or intermediate species can also be monitored.

Protocol: Real-Time Monitoring by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is exceptionally well-suited for observing the dynamic speciation of ionic intermediates during hydrolysis.[8][9]

Step-by-Step Methodology:

-

System Setup: A reaction vessel (e.g., a Schlenk tube) is maintained at a constant temperature (e.g., 55 °C) with controlled stirring. The reaction mixture is continuously sampled into the ESI-MS instrument using a method like pressurized sample infusion (PSI).[9]

-

Parallel pH Monitoring: A pH electrode is placed in the reaction vessel to record pH changes simultaneously with the MS data acquisition.[8]

-

Reaction Initiation: The reaction is initiated by adding the aqueous base to the solution of the trifluoroborate in an organic solvent (e.g., THF).

-

Data Collection: Mass spectra are recorded in negative ion mode over time. This allows for the direct observation and relative quantification of the starting anion [RCO-BF₃]⁻ and a series of partially hydrolyzed intermediates, such as [RCO-BF₂(OH)]⁻ and [RCO-BF(OH)₂]⁻.

-

Data Correlation: The ion intensity profiles are correlated with the pH curve to identify key events, such as the end of an induction period and the onset of rapid hydrolysis.[8]

// Edges Vessel -> pH_Meter [label="pH Monitoring", color="#34A853"]; Vessel -> ESI_MS [label="Pressurized Sampling", color="#EA4335"];

// Invisible edge for layout pH_Meter -> ESI_MS [style=invis]; } } Caption: Experimental workflow for real-time hydrolysis monitoring.

Data Summary: Factors Influencing Hydrolysis Rates

The rate of hydrolysis is not intrinsic but is dictated by a host of interdependent variables. The following table summarizes these effects, drawing from studies on general organotrifluoroborates which are applicable to acyl derivatives.[6][7][8]

| Parameter | Effect on Hydrolysis Rate | Mechanistic Rationale |

| pH | Complex; lower pH can accelerate Path A, higher pH accelerates Path B | Acid catalysis (Path A) vs. nucleophilic attack by OH⁻ (Path B).[6][8] |

| Base (e.g., Cs₂CO₃) | Can retard Path A but accelerate Path B | Causes phase separation, lowering bulk pH (retards A); provides OH⁻ (accelerates B).[6][7] |

| Stirring Rate | Increases rate | Improves mass transport between aqueous and organic phases, affecting local pH.[8][9] |

| Vessel Shape | Affects rate | Influences the surface area and efficiency of mixing between phases.[6][8] |

| Acyl Group Structure | Electron-withdrawing groups may slow direct dissociation | Strengthens B-F bonds but increases boron electrophilicity.[7] |

| Water Concentration | Higher concentration generally increases rate | Water is a reactant and solvent; can also stabilize the trifluoroborate via solvation.[6] |

Conclusion and Outlook

The hydrolysis of acyl trifluoroborates is a mechanistically nuanced process governed by the same fundamental principles as other organotrifluoroborates, namely a competition between acid-catalyzed and base-accelerated pathways. The unique electronic nature of the acyl group imparts a high degree of stability under neutral conditions, which is the key to their successful application as "bio-orthogonal" acylating agents in aqueous media.

For drug development professionals and synthetic chemists, this mechanistic understanding is critical. By carefully controlling pH, solvent composition, and mixing, the rate of hydrolysis can be modulated. This allows for either the preservation of the acyl trifluoroborate for ligation reactions or its intentional conversion to a corresponding boronic acid. Future research will likely focus on designing acyl trifluoroborates with tailored hydrolysis profiles, further expanding their utility in complex molecular synthesis and dynamic chemical systems.

References

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1647-1661. [Link]

-

Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

-

Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 737-740. [Link]

-

Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1439-1453. [Link]

-

Gill, C. A., et al. (2017). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 56(32), 9404-9408. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Preparation of Tetrabutylammonium Trifluoro(4-fluorophenyl)borate. Organic Syntheses, 86, 193. [Link]

-

Gill, C. A., et al. (2017). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2020). Recent Advances in the Synthesis of Acylboranes and Their Widening Applicability. ACS Omega, 5(29), 17754-17764. [Link]

-

Časar, Z., et al. (2022). Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis of the trifluoroborate moiety. Chemical Science, 13(10), 2946-2953. [Link]

-

Bode, J. W. Acylboronates for amide-forming bioconjugation. Bode Research Group. [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Bode, J. W., et al. (2022). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]

-

Hartwig, J. F., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ResearchGate. [Link]

-

Bode, J. W., et al. (2018). Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science, 9(23), 5293-5298. [Link]

-

Bode, J. W., & Dumas, A. M. (2012). Synthesis of Acyltrifluoroborates. Organic Letters, 14(8), 2138-2141. [Link]

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. Acylboronates for amide-forming bioconjugation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. web.uvic.ca [web.uvic.ca]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs) - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01486H [pubs.rsc.org]

- 11. Primary trifluoroborate-iminiums enable facile access to chiral α-aminoboronic acids via Ru-catalyzed asymmetric hydrogenation and simple hydrolysis o ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC07065G [pubs.rsc.org]

The KAT Ligation: A Reagent-Free Amide Formation Platform for Chemical Biology

Executive Summary

The Potassium AcylTrifluoroborate (KAT) ligation represents a paradigm shift in chemoselective amide bond formation. Developed primarily by the Bode Group, this reaction overcomes the limitations of traditional peptide coupling (which requires activating reagents that can cause epimerization or side reactions) and Native Chemical Ligation (which requires specific cysteine residues).

This guide serves as a technical manual for implementing KAT ligation. It focuses on the reaction between potassium acyltrifluoroborates (KATs) and O-carbamoylhydroxylamines to form native amide bonds.[1] Unlike "click" chemistry that leaves a triazole scar, or NCL that is sequence-dependent, KAT ligation offers a reagent-free, robust, and rapid pathway to amide formation in aqueous media, making it indispensable for protein conjugation, macrocyclization, and DNA-Encoded Library (DEL) synthesis.

Part 1: The Mechanistic Foundation

The "Boron-Bridge" Mechanism

The power of KAT ligation lies in its ability to pre-organize reactants without external coupling agents (like EDC or HATU). The reaction is driven by the thermodynamics of fluoride release and the formation of a stable amide bond.

The Process:

-

Activation: Under acidic conditions (or utilizing internal base catalysis in quinoline-KATs), one fluoride on the boron is displaced by the oxygen of the hydroxylamine.

-

Coordination: This forms a transient boron-bridged intermediate, bringing the acyl group and the amine into close proximity (high effective molarity).

-

Rearrangement: A concerted rearrangement expels the boron moiety (as

or borate species) and forms the amide bond.

Visualization: The Reaction Pathway

The following diagram illustrates the transition from reactants to the amide product, highlighting the critical intermediate.

Caption: The KAT ligation pathway. Note the central role of the boron complex (Yellow) which acts as an internal template, rendering the reaction intramolecular.

Part 2: Comparative Analysis (KAT vs. The Field)

To select the right tool, one must understand where KAT sits relative to Native Chemical Ligation (NCL) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Technical Matrix

| Feature | KAT Ligation | Native Chemical Ligation (NCL) | CuAAC (Click) |

| Bond Formed | Native Amide | Native Amide (Cys-Xaa) | Triazole (Non-native) |

| Reagents | None (Acid promoter optional) | Thiol additives (MPAA) | Cu(I) Catalyst |

| Sequence Req. | None (Generic Hydroxylamine) | N-terminal Cysteine | Azide + Alkyne |

| Kinetics ( | ~20 | ~0.1 - 1 | ~10 - 100 |

| Biocompatibility | High (Quinoline variants) | High | Low (Cu toxicity) |

| Byproducts | Inert Boron salts | Thiol exchange products | None |

Expert Insight: Choose KAT when you need to form an amide bond without a cysteine residue, or when working with sterically demanding substrates where NCL fails. It is particularly superior for cyclizing hydrophobic peptides where solubility is an issue, as KAT tolerates organic cosolvents (DMSO/DMF) extremely well.

Part 3: Experimental Protocols

Protocol A: Rapid Synthetic Ligation (Acid-Promoted)

Best for: Peptide macrocyclization, small molecule synthesis, and DNA-Encoded Libraries (DELs).[2][3][4]

Reagents:

-

KAT Component: Potassium acyltrifluoroborate (1.0 equiv).

-

Amine Component: O-carbamoylhydroxylamine (1.0 - 1.2 equiv).

-

Promoter: Oxalic Acid (0.1 M final concentration).

-

Solvent: 1:1 DMSO/Water or tBuOH/Water.

Workflow:

-

Dissolution: Dissolve the KAT monomer and hydroxylamine in the solvent mixture at 10–50 mM concentration.

-

Initiation: Add Oxalic Acid to reach pH < 2. Note: The reaction is incredibly fast at this pH.

-

Incubation: Stir at Room Temperature (RT) for 15–60 minutes.

-

Quenching: Dilute with water or neutralize with weak base if sensitive groups are present.

-

Purification: Direct injection onto HPLC or LC-MS.

Protocol B: Bioconjugation (Physiological pH)

Best for: Protein labeling, live-cell applications. Requirement:[5] Must use 8-quinoline-KATs or similar "Type II" stabilized variants that activate via internal base catalysis.

Workflow:

-

Buffer: PBS or HEPES (pH 7.4).

-

Concentration: Reactants at 10–100 µM (Second-order rate constant >4

ensures efficiency even at dilution). -

Stoichiometry: Use 1.5–5 equiv of the small molecule partner relative to the protein.

-

Time: 1–4 hours at 37°C.

Visualization: The Experimental Workflow

Caption: Step-by-step execution for KAT ligation. pH selection dictates the reaction speed and substrate compatibility.

Part 4: Self-Validating Systems & Troubleshooting

The 19F NMR "Superpower"

The most robust way to validate a KAT ligation is 19F NMR . This method is self-validating because the fluorine signal undergoes a distinct shift or disappearance.

-

Start: Distinct triplet/multiplet for the KAT species (~ -140 to -150 ppm).

-

End: Disappearance of the KAT signal and appearance of free fluoride or

species (~ -150 ppm broad). -

Why it works: You do not need to purify an aliquot. You can run the NMR tube directly on the reaction mixture.

Troubleshooting Guide

| Problem | Diagnosis | Solution |

| Slow Reaction | pH is too high (for alkyl KATs). | Add 0.1M Oxalic Acid. |

| Precipitation | Peptide is hydrophobic. | Increase DMSO/DMF ratio (KAT tolerates up to 90% organic solvent). |

| Hydrolysis | KAT is decomposing before ligation. | Ensure the hydroxylamine is added before the acid. |

| Steric Hindrance | Tertiary KATs react slowly. | Switch to Monofluoroborates or increase temp to 40°C. |

Part 5: Strategic Applications in Chemical Biology

DNA-Encoded Libraries (DELs)

KAT ligation is uniquely suited for DEL synthesis because:

-

Reagent-Free: No EDC/NHS or Copper to degrade DNA or cause depurination.

-

Orthogonal: Does not react with DNA bases (A, T, C, G) or the phosphodiester backbone.

-

Amide Diversity: Allows the incorporation of vast diversity using simple amide linkages, which remain the most common bond in drug discovery.

Peptide Macrocyclization

Cyclizing peptides head-to-tail often suffers from dimerization (oligomerization) at high concentrations. Because KAT ligation proceeds through a specific capture-and-rearrange mechanism, it favors intramolecular reaction (cyclization) over intermolecular reaction at moderate dilutions (

References

-

Dumas, A. M., & Bode, J. W. (2012). Synthesis of acyltrifluoroborates. Nature Protocols, 7(10), 1942–1950. [Link]

-

Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide Formation. Journal of the American Chemical Society, 136(15), 5611–5614. [Link]

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. [Link]

-

Liu, S. M., Wu, D., & Bode, J. W. (2018).[6] One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates. Organic Letters, 20(8), 2378–2381. [Link]

-

Gichinga, M. G., et al. (2021). Mechanism-Based Design of Quinoline Potassium Acyltrifluoroborates for Rapid Amide-Forming Ligations at Physiological pH. Journal of the American Chemical Society, 143(44), 18495–18504. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. DNA-encoded chemical libraries: foundations and applications in lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylboronates for amide-forming bioconjugation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. scispace.com [scispace.com]

- 6. One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates [organic-chemistry.org]

Technical Guide: Potassium Trifluoro(4-methoxybenzoyl)borate as an Acyl Radical Precursor

This technical guide details the role, synthesis, and application of Potassium trifluoro(4-methoxybenzoyl)borate (a specific Potassium Acyltrifluoroborate, or KAT) as a precursor for acyl radicals.

Executive Summary

Potassium trifluoro(4-methoxybenzoyl)borate is a shelf-stable, zwitterionic organoboron species belonging to the class of Potassium Acyltrifluoroborates (KATs) . While KATs are primarily renowned for their rapid, chemoselective amide-forming ligations (the KAT Ligation) under aqueous conditions, they possess a latent reactivity as acyl radical precursors under oxidative Single Electron Transfer (SET) conditions.

The inclusion of the 4-methoxy group on the benzoyl ring provides crucial electronic stabilization, increasing the nucleophilicity of the precursor and stabilizing the resulting acyl radical. This guide outlines the mechanistic pathways, synthesis, and protocols for utilizing this reagent in radical-mediated C–C and C–N bond formations.

Mechanistic Foundation

Unlike alkyl trifluoroborates, which are widely accepted alkyl radical precursors, acyl trifluoroborates possess a strong

Oxidative Radical Generation Pathway

The transformation proceeds via a radical-polar crossover mechanism:

-

Oxidation: The anionic KAT is oxidized by a photocatalyst (PC*) or oxidant to a neutral radical species.

-

Fragmentation: The unstable radical intermediate undergoes homolytic cleavage, releasing

and generating the nucleophilic 4-methoxybenzoyl radical . -

Trapping: The acyl radical is intercepted by a SOMophile (e.g., electron-deficient alkene, heterocycle) or undergoes recombination.

Figure 1: Oxidative generation of acyl radicals from Potassium Acyltrifluoroborates.

Synthesis of the Precursor

Commercial availability of specific KAT derivatives can be sporadic. The most robust, scalable method for synthesizing Potassium trifluoro(4-methoxybenzoyl)borate is the Copper-Catalyzed Borylation of Mixed Anhydrides , developed by the Bode Group.

Protocol: Synthesis from 4-Methoxybenzoic Acid

Reagents:

-

4-Methoxybenzoic acid (1.0 equiv)

-

Isobutyl chloroformate (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.2 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) -

Copper(I) catalyst (e.g., CuCl, 5 mol%) / Ligand (e.g., Xantphos or IPr)

-

Potassium bifluoride (

) (4.5 equiv)

Step-by-Step Workflow:

-

Mixed Anhydride Formation:

-

Dissolve 4-methoxybenzoic acid in anhydrous THF (0.5 M) under

. -

Cool to 0 °C. Add NMM followed by dropwise addition of isobutyl chloroformate.

-

Stir for 30 min at 0 °C. A white precipitate (NMM·HCl) will form.

-

-

Borylation:

-

In a separate flask, prepare the active Cu-Bpin species by mixing CuCl, Ligand,

, and -

Cannulate the mixed anhydride solution (filtered to remove salts if necessary, though often done in situ) into the copper solution.

-

Stir at room temperature for 4–16 hours. Monitor by TLC (disappearance of anhydride).

-

-

Conversion to KAT:

-

Cool the reaction mixture to 0 °C.

-

Add saturated aqueous

solution (4.5 equiv) slowly (Caution: Exothermic). -

Stir vigorously for 2 hours at room temperature.

-

-

Isolation:

-

Remove THF under reduced pressure.

-

The KAT usually precipitates or can be extracted into acetone/methanol.

-

Purification: Dissolve crude solid in minimum hot acetone, filter to remove inorganic salts (

), and precipitate by adding diethyl ether or hexane. -

Yield: Typically 60–80% as a white, free-flowing solid.

-

Application: Radical Functionalization

The 4-methoxybenzoyl radical generated from this KAT is nucleophilic. It is best suited for Minisci-type alkylation of electron-deficient heterocycles or Giese addition to electron-deficient alkenes.

Protocol: Photoredox Minisci Acylation

This protocol describes the acylation of lepidine (4-methylquinoline) using Potassium trifluoro(4-methoxybenzoyl)borate.

Reaction Setup:

-

Substrate: Lepidine (0.2 mmol)

-

Radical Precursor: Potassium trifluoro(4-methoxybenzoyl)borate (1.5 equiv)

-

Photocatalyst:

(2 mol%) -

Oxidant:

(1.5 equiv) or Selectfluor (if metal-free conditions preferred) -

Solvent: DMSO:H2O (4:1) or MeCN:H2O (degassed)

Workflow:

-

Charge: Add KAT, photocatalyst, and oxidant to a reaction vial equipped with a stir bar.

-

Solvent: Add the solvent mixture and the heterocycle substrate.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) for 12–24 hours at room temperature. Fan cooling is recommended to maintain ambient temperature.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry organic layer over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Application Data Summary

The following table summarizes typical yields and chemoselectivity observed when using 4-methoxybenzoyl KATs versus other acyl precursors (e.g., aldehydes/TBHP).

| Parameter | KAT Precursor (Radical) | Aldehyde (TBHP/Oxidative) | Note |

| Yield (Minisci) | 65–85% | 40–60% | KATs avoid over-oxidation byproducts common with TBHP. |

| Functional Group Tolerance | High | Moderate | KATs tolerate free amines and alcohols better than acyl chlorides. |

| Reaction pH | Neutral/Mildly Acidic | Acidic/Basic | KAT activation is pH independent in photoredox. |

| Stability | Solid, Shelf-stable | Liquid, Auto-oxidizes | KATs can be stored on the bench for months. |

Troubleshooting & Optimization

-

Solubility: KATs are salts.[1] If solubility in pure organic solvents (DCM, Toluene) is poor, use biphasic systems (DCM/Water) or polar solvents (DMSO, DMF, MeOH).

-

Protodeboronation: In the presence of strong acids or Lewis acids without radical initiation, the C–B bond may hydrolyze to the aldehyde. Ensure the radical oxidation rate (

) is faster than the hydrolysis rate. -

Radical Trapping: If the yield is low, the acyl radical may be decarbonylating (losing CO) to form an aryl radical. The 4-methoxy group helps stabilize the acyl radical, significantly reducing the rate of decarbonylation compared to unsubstituted benzoyl radicals.

References

-

Synthesis of KATs from Mixed Anhydrides

-

One-Step Synthesis from Organocuprates

- One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs)

-

Source: [4]

-

General KAT Reactivity & Ligation (Bode Group)

- Synthesis and Reactions of Potassium Acyltrifluoroborates (K

-

Source:

-

Radical-Polar Crossover with KATs

- Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums.

-

Source: [5]

Sources

- 1. kanto.com.my [kanto.com.my]

- 2. chemrxiv.org [chemrxiv.org]

- 3. research-collection.ethz.ch [research-collection.ethz.ch]

- 4. One-Step Synthesis of Aliphatic Potassium Acyltrifluoroborates (KATs) from Organocuprates [organic-chemistry.org]

- 5. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Photoredox & Catalytic Cross-Coupling of 4-Methoxybenzoyl Trifluoroborate

This Application Note is designed to provide a comprehensive technical guide for the reaction conditions of 4-methoxybenzoyl trifluoroborate (a Potassium Acyltrifluoroborate, or KAT).

Executive Summary: 4-Methoxybenzoyl trifluoroborate is a potassium acyltrifluoroborate (KAT).[1] Unlike alkyl trifluoroborates, KATs are typically employed as stable acyl anion equivalents in Pd-catalyzed cross-couplings (Suzuki-Miyaura type) or chemoselective ligations (KAHA ligation).

However, recent advancements have enabled the use of KATs in Photoredox Catalysis to generate acyl radicals for radical-radical couplings or cascade reactions.[2]

This guide covers:

-

Photoredox Radical Cascade/Coupling: The emerging method for utilizing KATs as acyl radical precursors.

-

Pd-Catalyzed Cross-Coupling: The industry-standard method for cross-coupling KATs with aryl chlorides (included for comparative utility).

-

Correction Protocol: A specific note on 4-methoxybenzyl trifluoroborate (often confused with benzoyl), which is a standard substrate for Ni/Photoredox dual catalysis.

Introduction & Mechanistic Principles[2][3][4][5]

4-Methoxybenzoyl trifluoroborate (Ph-CO-BF3K) is a robust, solid reagent that serves as a source of the 4-methoxybenzoyl radical or anion. In photoredox regimes, the primary challenge is the high oxidation potential required to generate the acyl radical (

Mechanistic Pathways[3][4]

-

Pathway A (Photoredox): Oxidative quenching of the photocatalyst (PC*) by an oxidant (or the KAT itself if activated) generates an acyl radical. This radical is nucleophilic and rapidly adds to electron-deficient alkenes (Giese addition) or undergoes radical-radical coupling.

-

Pathway B (Pd-Catalysis): Transmetalation of the KAT to a Pd(II) center, followed by reductive elimination. This is the standard "Cross-Coupling" route.

Figure 1: General mechanistic flow for the photoredox activation of Potassium Acyltrifluoroborates (KATs).

Protocol A: Photoredox Radical-Radical Coupling

Target Application: Synthesis of unsymmetrical ketones or acylated heterocycles via radical mechanisms.

While direct Ni/Photoredox cross-coupling of Acyl -BF3s with Aryl Halides is rare (unlike Alkyl-BF3s), KATs can undergo radical-radical coupling with persistent radicals (e.g., acyl azoliums) or radical addition (Smiles rearrangement).

Reagents & Setup

| Component | Reagent | Role |

| Substrate | 4-Methoxybenzoyl trifluoroborate (1.0 equiv) | Acyl Radical Precursor |

| Coupling Partner | Acyl Azolium / Electron-Deficient Alkene | Radical Acceptor |

| Photocatalyst | 4CzIPN (2-5 mol%) or Ir[dF(CF3)ppy]2(dtbbpy)PF6 | SET Catalyst |

| Oxidant | Persulfate (if Giese) or Redox-Neutral (if Azolium) | Electron Acceptor |

| Solvent | DMSO or MeCN:H2O (4:1) | Medium (KATs require polarity) |

| Light Source | Blue LEDs (450-470 nm) | Excitation |

Step-by-Step Procedure

-

Preparation: In a specific glovebox or under N2 flow, charge a reaction vial with 4-methoxybenzoyl trifluoroborate (0.5 mmol), Photocatalyst (0.01 mmol), and the Coupling Partner (0.5-1.0 mmol).

-

Solvation: Add degassed DMSO (5 mL). If solubility is poor, add water (0.5 mL) to dissolve the inorganic KAT salt.

-

Irradiation: Seal the vial with a septum. Irradiate with Blue LEDs (approx. 40W intensity) while stirring vigorously. A fan should be used to maintain temperature at 25-30 °C.

-

Monitoring: Monitor by LC-MS for the disappearance of the KAT mass (often observed as the hydrolyzed boronic acid peak if not careful, but monitoring product formation is better). Reaction time is typically 12-24 hours.

-

Workup: Dilute with EtOAc and wash with brine. The KAT salts are water-soluble; the organic product will remain in the organic layer.

Protocol B: Pd-Catalyzed Cross-Coupling (The Standard)

Target Application: Synthesis of unsymmetrical ketones via coupling with Aryl Chlorides.

Note: If your goal is a standard "Cross-Coupling" to make a ketone (e.g., 4-methoxybenzophenone derivative), this Pd-catalyzed method is the industry standard for KATs, offering higher reliability than current photoredox methods for this specific bond construction.

Reagents & Setup

| Component | Reagent |

| Substrate | 4-Methoxybenzoyl trifluoroborate (1.0 equiv) |

| Electrophile | Aryl Chloride (e.g., 4-Chloroanisole) (1.0 equiv) |

| Catalyst | Pd(OAc)2 (2 mol%) |

| Ligand | XPhos or RuPhos (4 mol%) |

| Base | K2CO3 (3.0 equiv) |

| Solvent | CPME (Cyclopentyl methyl ether) / H2O (10:1) |

| Temp | 80 °C (Thermal, not Photoredox) |

Procedure

-

Combine KAT, Aryl Chloride, Pd(OAc)2, Ligand, and Base in a vial.

-

Add CPME/H2O.

-

Heat to 80 °C for 16 hours.

-

Validation: This reaction proceeds via a Suzuki-type mechanism but retains the carbonyl group (CO retention).

Protocol C: Troubleshooting & "The Reverse Reaction"

Critical Distinction: Benzoyl (KAT) vs. Benzyl (Alkyl BF3)

Researchers often confuse 4-methoxybenzoyl trifluoroborate (KAT) with 4-methoxybenzyl trifluoroborate (Alkyl BF3).

-

If you have 4-Methoxybenzyl trifluoroborate (Ar-CH2-BF3K): This is a classic Molander photoredox substrate.

-

Reaction: Ni/Photoredox Cross-Coupling with Aryl Bromides.

-

Catalysts: NiCl2(dme) / dtbbpy + Ir(ppy)3.

-

Product: Diarylmethane (Ar-CH2-Ar').

-

-

If you want to MAKE a ketone using Photoredox:

-

Use the Reverse Strategy : Couple 4-Methoxybenzoyl Chloride with an Alkyl Trifluoroborate .

-

Reference: Org. Lett.2016 , 18, 732. (Molander Group).[3]

-

Conditions: Ir[dF(CF3)ppy]2(bpy)PF6 (1 mol%), NiCl2(dme) (2-5 mol%), dtbbpy, Et2O/THF.

-

Comparison Table

| Feature | Protocol A (KAT Radical) | Protocol B (Pd-Standard) | Protocol C (Reverse/Benzyl) |

| Substrate | 4-Methoxybenzoyl BF3K | 4-Methoxybenzoyl BF3K | Acyl Chloride + Alkyl BF3 |

| Mechanism | Radical (SET) | 2e- Transmetalation | Radical/Ni Dual Cycle |

| Key Catalyst | Organic PC / Ir | Pd(OAc)2 / XPhos | Ni / Ir |

| Product | Radical Adduct (Giese/Smiles) | Unsymmetrical Ketone | Unsymmetrical Ketone |

| Light | Blue LED | Heat (80°C) | Blue LED |

References

-

Photoredox Cross-Coupling of Acyl Chlorides with Alkyltrifluoroborates (The Reverse Reaction): Amani, J.; Sodagar, E.; Molander, G. A. Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones. Org.[2][4] Lett.2016 , 18, 732–735. [Link]

-

Synthesis and Applications of KATs (General Review): Bode, J. W. et al. Synthesis and reactions of potassium acyltrifluoroborates (KATs). Angew. Chem. Int. Ed.2012 , 51, 5683. [Link]

-

Pd-Catalyzed Cross-Coupling of KATs (Standard Ketone Synthesis): Molander, G. A. et al. Palladium-Catalyzed Cross-Coupling of Potassium Acyltrifluoroborates with Aryl Chlorides. J. Am. Chem. Soc.[5]2010 , 132, 17108. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Synthesis of Aryl Ketones Using Potassium Trifluoro(4-methoxybenzoyl)borate

An Application Guide for Researchers

Abstract: This application note provides a comprehensive guide to the synthesis of ketones via the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium trifluoro(4-methoxybenzoyl)borate with aryl halides. Potassium acyltrifluoroborates (KATs) are bench-stable, crystalline solids that serve as effective acyl anion surrogates, offering significant advantages in handling and safety over traditional organometallic reagents.[1][2] This document details the underlying reaction mechanism, provides a step-by-step protocol for a representative synthesis, and discusses key experimental considerations for researchers in organic synthesis and drug development.

Introduction: The Utility of Potassium Acyltrifluoroborates (KATs)

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a preeminent method for achieving this transformation.[3][4] While traditionally used to form biaryl or vinyl-aryl structures, its application in acylation reactions to produce ketones has become increasingly important.[5][6]

Potassium acyltrifluoroborates (KATs) have emerged as a highly valuable class of reagents for these acylative couplings.[1][2] Unlike many sensitive organometallic reagents or unstable acyl chlorides, KATs like potassium trifluoro(4-methoxybenzoyl)borate are typically free-flowing, air- and water-tolerant solids.[2] This stability simplifies storage, handling, and reaction setup, making them ideal for a wide range of applications, from small-scale discovery chemistry to larger-scale process development.

This guide focuses on the use of potassium trifluoro(4-methoxybenzoyl)borate as a robust building block for the regioselective synthesis of diaryl ketones, which are prevalent motifs in pharmaceuticals and functional materials.

Mechanistic Rationale: The Suzuki-Miyaura Acylative Coupling Cycle

The conversion of potassium trifluoro(4-methoxybenzoyl)borate and an aryl halide into a ketone proceeds through a well-established catalytic cycle involving a palladium complex.[3][4][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond (C-X) of the aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[3][4]

-

Transmetalation: This is the key step where the acyl group is transferred to the palladium center. The potassium acyltrifluoroborate is activated by a base (e.g., a carbonate), which facilitates the exchange of the halide ligand on the Pd(II) complex for the acyl group from the boron center. The precise mechanism of transfer can vary, but it results in a diorganopalladium(II) intermediate.[3][7]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable. It undergoes reductive elimination, where the two organic fragments (the aryl group and the acyl group) are joined together, forming the desired ketone product (Ar¹-CO-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][7]

Figure 1: Catalytic Cycle for Suzuki-Miyaura Acylation.

Experimental Application Protocol

This section provides a detailed protocol for a representative reaction: the synthesis of (4-methoxyphenyl)(p-tolyl)methanone via the coupling of potassium trifluoro(4-methoxybenzoyl)borate and 4-bromotoluene.

Reaction Scheme:

(Self-correction: An actual image cannot be generated, but a textual representation is clear for a scientific audience.)

(4-MeO-C₆H₄)COBF₃K + 4-Me-C₆H₄Br ---(Pd Catalyst, Base)--> (4-MeO-C₆H₄)CO(C₆H₄-4-Me)

Materials and Reagents

The success of the reaction depends on the quality of the reagents and the exclusion of oxygen. Use of an inert atmosphere (Nitrogen or Argon) is highly recommended.

| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |

| Potassium trifluoro(4-methoxybenzoyl)borate | C₈H₇BF₃KO₂ | 242.05 | 290.5 | 1.2 | 1.2 |

| 4-Bromotoluene | C₇H₇Br | 171.04 | 171.0 | 1.0 | 1.0 |

| Pd(PPh₃)₄ (Tetrakis) | C₇₂H₆₀P₄Pd | 1155.56 | 34.7 | 0.03 | 0.03 (3 mol%) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 414.6 | 3.0 | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | - |

| Water (degassed) | H₂O | 18.02 | - | 2 mL | - |

Equipment

-

50 mL round-bottom flask or reaction vial

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask. Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Nitrogen). Allow the flask to cool to room temperature.

-

Reagent Addition: To the flask, add potassium trifluoro(4-methoxybenzoyl)borate (290.5 mg, 1.2 mmol) and potassium carbonate (414.6 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 5-10 minutes.

-

Solvent and Substrate Addition: Through the septum, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Begin stirring the suspension. Add 4-bromotoluene (171.0 mg, 1.0 mmol) via syringe.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), to the flask. Note: If the catalyst is added to the dry solids, ensure the flask is briefly purged with inert gas again before solvent addition.

-

Reaction Execution: Attach a condenser to the flask, ensuring a continuous flow of inert gas through the top. Heat the reaction mixture to 80-90 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers.

-

-

Workup - Washing and Drying:

-

Wash the combined organic layers with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-methoxyphenyl)(p-tolyl)methanone.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Optimization

-

Choice of Catalyst: While Pd(PPh₃)₄ is effective, other palladium catalysts and ligand systems can offer improved yields or milder conditions. For example, catalysts like Pd(dppf)Cl₂ are commonly used for Suzuki couplings involving organotrifluoroborates.[8][9][10]

-

Base Selection: The base is crucial for activating the trifluoroborate salt for transmetalation.[3] Carbonates (K₂CO₃, Cs₂CO₃) are commonly used. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[11]

-

Solvent System: A mixture of an organic solvent and water is typical for Suzuki couplings with trifluoroborate salts.[10][11] Solvent systems like Dioxane/H₂O, THF/H₂O, or Toluene/H₂O can be screened for optimal results.[10][12] Degassing the solvents is important to prevent oxidation of the Pd(0) catalyst.

-

Substrate Scope: This protocol is generally applicable to a wide range of aryl and heteroaryl halides.[8][9] Electron-rich and electron-deficient halides can be used, although reaction rates and yields may vary. Sterically hindered substrates may require more forcing conditions or specialized catalyst systems.[13]

Conclusion

The use of potassium trifluoro(4-methoxybenzoyl)borate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a reliable, safe, and highly effective method for the synthesis of diaryl ketones. The operational simplicity and stability of the acyltrifluoroborate reagent make this protocol a valuable tool for chemists in academic and industrial research, facilitating the construction of complex molecules for drug discovery and materials science.

References

-

Schuhmacher, A. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]

-

Aggarwal, V. K., et al. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Esters. ChemRxiv. [Link]

-

Molander, G. A. (2025). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

-

Ghorai, P., et al. (2019). Catalytic Hydroboration of Aldehydes, Ketones, and Alkenes Using Potassium Carbonate: A Small Key to Big Transformation. ACS Publications. [Link]

-

Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Various Authors. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ACS Publications. [Link]

-

Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. PMC. [Link]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Beilstein Journal of Organic Chemistry. [Link]

-

Shrestha, R., et al. (2021). Rapid Access to Diverse Potassium Acyltrifluoroborates (KATs) Through Late-Stage Chemoselective Cross-Coupling Reactions. ChemRxiv. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. [Link]

-

Zhang, J., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Chemistry Portal. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

da Silva, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

General procedure for KAT ligation with hydroxylamines

Application Note: -Ketoacid-Hydroxylamine (KAT/KAHA) Ligation Strategies

Executive Summary

The reaction between

This guide distinguishes and details the two primary modalities of this chemistry, determined by the structure of the hydroxylamine reactant:

-

KAHA Ligation (Amide-Forming): Utilizes cyclic hydroxylamines (e.g., 5-oxaproline) to form native or pseudo-native peptide bonds.[3] This is the gold standard for protein chemical synthesis (an alternative to Native Chemical Ligation).

-

Keto-Oxime Ligation (Conjugation): Utilizes linear

-substituted hydroxylamines to form stable oxime linkages. This is the preferred method for site-specific labeling (PEGylation, fluorophore attachment).

Mechanistic Principles

The chemoselectivity of this reaction is driven by the enhanced electrophilicity of the

Pathway Bifurcation

The fate of the reaction intermediate—and the final linkage—depends entirely on the hydroxylamine structure.

Figure 1: Mechanistic divergence of

Protocol A: KAHA Ligation for Protein Synthesis

Application: Ligating two unprotected peptide segments to synthesize full-length proteins.[3][4][5] Key Feature: Forms a depsipeptide intermediate that rearranges to an amide (homoserine residue) at the ligation site.[2]

Reagent Preparation

-

Segment A (C-Terminus): Peptide-

-ketoacid.[1][2][3][4][5][6][7] Prepared via Fmoc-SPPS using cyanosulfurylide linkers or enzymatic transamination. -

Segment B (N-Terminus): (S)-5-oxaproline (Opr) peptide.[4][5] The Opr residue serves as the cyclic hydroxylamine.

Reaction Conditions

KAHA ligation performs best in acidic organic-aqueous mixtures which solubilize hydrophobic segments and catalyze the reaction.

| Parameter | Recommended Condition | Notes |

| Solvent System | DMSO/H₂O (9:1) or NMP/H₂O (9:1) | High organic content prevents aggregation. |

| Acid Catalyst | 0.1 M Oxalic Acid | Maintains pH ~1.0–2.0. |

| Concentration | 2–5 mM (each segment) | Higher concentrations accelerate kinetics. |

| Temperature | 60°C | Required to drive decarboxylation efficiently. |

| Time | 4–12 Hours | Monitor via HPLC. |

Step-by-Step Workflow

-

Dissolution: Dissolve the C-terminal

-ketoacid peptide and N-terminal Opr-peptide in the Solvent System (e.g., DMSO with 0.1 M oxalic acid) at equimolar ratios (1:1).-

Expert Tip: If one segment is precious, use the other in 1.5x excess.

-

-

Incubation: Seal the reaction vessel (glass vial or Eppendorf) and incubate at 60°C .

-

Note: No inert atmosphere (Ar/N₂) is strictly required, but it prevents oxidation of Met/Cys residues if present.

-

-

Monitoring: Analyze 2 µL aliquots via analytical RP-HPLC or LC-MS. Look for the disappearance of the characteristic

-ketoacid peak and the emergence of the ligated product (Mass = Sum of fragments - CO₂ - H₂O). -

Purification: Dilute the reaction mixture 10-fold with water/0.1% TFA. Purify directly via preparative RP-HPLC.

Protocol B: Keto-Oxime Ligation for Bioconjugation

Application: Attaching PEG, drugs, or fluorophores to a protein. Key Feature: The resulting keto-oxime is significantly more stable against hydrolysis than aldehyde-derived aldoximes.

Reagent Preparation

-

Protein: Must contain an

-ketoacid handle (e.g., N-terminal transamination via Pyridoxal-5'-phosphate or enzymatic installation). -

Label: Hydroxylamine-functionalized payload (e.g., PEG-O-NH₂).

Reaction Conditions

Unlike KAHA, this occurs at milder temperatures to preserve protein folding, but still requires acidic pH.

| Parameter | Recommended Condition | Notes |

| Buffer | 100 mM Sodium Acetate or Citrate | pH 4.0 – 4.5 is critical. |

| Catalyst | 10–100 mM Aniline (Optional) | Accelerates rate by forming a Schiff base intermediate. |

| Stoichiometry | 1:10 to 1:50 (Protein:Label) | Excess label drives reaction to completion. |

| Temperature | 25°C or 37°C | Room temp is usually sufficient. |

| Time | 4–24 Hours | Slower than KAHA due to lower temp. |

Step-by-Step Workflow

-

Buffer Exchange: Exchange the protein into 100 mM NaOAc buffer (pH 4.5) using a spin column or dialysis. Avoid amine buffers (Tris) as they can compete or alter pH.

-

Reaction Setup:

-

Add protein to a final concentration of 50–100 µM.

-

Add Hydroxylamine-Label (dissolved in water or DMSO) to 10–50 equivalents.

-

(Optional) Add Aniline to 100 mM.

-

-

Incubation: Incubate at 25°C with gentle agitation.

-

Quenching & Cleanup:

-

No chemical quench is usually needed.

-

Remove excess small-molecule hydroxylamine via Size Exclusion Chromatography (SEC) or dialysis against PBS (pH 7.4).

-

Stability Note: Once formed, the oxime is stable at physiological pH (7.4).

-

Experimental Logic & Troubleshooting

The success of KAT ligations relies on controlling the protonation state of the hydroxylamine.

Figure 2: Troubleshooting logic flow. Low conversion is typically a function of pH mismatch relative to the hydroxylamine pKa.

Critical Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Precipitation | Isoelectric point (pI) clash with pH 4.5 | Add 0.1% SDS or use KAHA conditions (DMSO) if protein is denaturable. |

| No Reaction | pH too high (>6.0) | The hydroxylamine is unprotonated but the ketone is not activated. Lower pH to 4.5. |

| Hydrolysis | pH too low (<3.0) for too long | Oximes can hydrolyze in strong acid. Neutralize to pH 7.0 immediately after reaction. |

| Side Reactions | Oxidation of Met/Trp | Degas buffers; add 1 mM TCEP or Methionine as a scavenger. |

References

-

Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and α-Ketoacids.[3][8] Angewandte Chemie International Edition. Link

-

Harmand, T. J., Murar, C. E., & Bode, J. W. (2016). Protein chemical synthesis by α-ketoacid–hydroxylamine ligation.[4][5] Nature Protocols. Link

-

Pusterla, I., & Bode, J. W. (2012). The Mechanism of the α-Ketoacid–Hydroxylamine Amide-Forming Ligation.[3] Angewandte Chemie. Link

-

Agten, S. M., et al. (2016). Oxime Ligation: A Robust Tool for the Preparation of Modified Proteins. Methods in Molecular Biology. Link

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. Link

Sources

- 1. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KAHA Ligation - Wikipedia [en.wikipedia.org]

- 4. Protein chemical synthesis by α-ketoacid–hydroxylamine ligation | Springer Nature Experiments [experiments.springernature.com]

- 5. Protein chemical synthesis by α-ketoacid-hydroxylamine ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization [frontiersin.org]

Application Note: Optimizing Solvent Systems for Acyl Trifluoroborate (KAT) Coupling Reactions

The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in organoboron chemistry and bioconjugation.

Abstract

Potassium Acyltrifluoroborates (KATs) have emerged as a transformative class of reagents for chemoselective amide bond formation (KAT Ligation) and palladium-catalyzed cross-couplings. Unlike unstable acyl boronic acids, KATs are air-stable solids; however, their reactivity is strictly governed by the solvent environment. This guide delineates the mechanistic role of solvents in modulating the hydrolysis equilibrium , speciation , and reaction kinetics of KATs. We provide optimized protocols for both bio-orthogonal ligation and metal-mediated cross-coupling, addressing the critical balance between solubility and hydrolytic stability.

Mechanistic Insight: The Solvent-Speciation Paradox

The utility of KATs relies on a "masked" reactivity. In the solid state, the trifluoroborate salt is inert. In solution, the solvent system dictates the pathway between productive coupling and non-productive decomposition.

The Hydrolytic Equilibrium

For Suzuki-Miyaura type couplings, KATs often function via a "Slow Release" mechanism where the active species is the transient acyl/alkyl boronic acid or a hydroxy-fluoroborate intermediate.

-

Aqueous/Protic Media: Promotes B–F bond hydrolysis. Essential for transmetalation in Pd-catalyzed reactions but can lead to protodeboronation if uncontrolled.

-

Aprotic/Organic Media: Stabilizes the B–F bond, inhibiting reaction unless a Lewis acid or specific activator is present.

The Ligation Mechanism (Bode Ligation)

For amide formation with hydroxylamines, the mechanism involves the formation of a zwitterionic intermediate.

-

Role of Water: Water is not merely a solvent but often a proton shuttle. However, pure aqueous systems limit the solubility of complex organic KATs.

-

Role of Acid: Acidic buffers (pH < 4) accelerate the ligation by activating the hydroxylamine and stabilizing the reactive intermediate.

Diagram 1: Solvent-Dependent Reactivity Pathways

The following Graphviz diagram illustrates the divergence in KAT reactivity based on solvent conditions.

Caption: Mechanistic divergence of KATs. Protic solvents initiate hydrolysis necessary for cross-coupling, while acidic aqueous/organic mixtures favor direct amide ligation.

Solvent System Optimization Matrix

The following table summarizes the recommended solvent systems based on the specific KAT transformation.

| Reaction Type | Primary Solvent System | Additives/Buffer | Key Mechanism |

| KAT Ligation (Amide Formation) | DMSO / H₂O (1:1) or MeCN / H₂O | 0.1 M Oxalic Acid or HCl (pH < 2) | Protonation of hydroxylamine; solubilization of hydrophobic segments. |

| Suzuki-Miyaura Coupling | Toluene / H₂O (10:1) or CPME / H₂O | K₂CO₃ or Cs₂CO₃ | "Slow Release" of boronic acid; phase transfer catalysis. |

| Photoredox Cross-Coupling | MeCN (Anhydrous) or DMF | TFA (Trifluoroacetic acid) | Radical generation via oxidative quenching; acid prevents side reactions. |

| KAT Synthesis (from Boronic Acids) | DME / H₂O | KHF₂ (during workup) | Stabilization of the trifluoroborate salt during formation. |

Detailed Protocols

Protocol A: Chemoselective Amide Ligation (The Bode Ligation)

Application: Conjugation of KAT-functionalized small molecules to peptides or PEG chains. Challenge: Balancing the solubility of hydrophobic KATs with the requirement for an aqueous, acidic environment.

Reagents:

-

Potassium Acyltrifluoroborate (KAT) derivative (1.0 equiv)

-

O-carbamoyl or N-alkyl hydroxylamine (1.0 - 1.2 equiv)

-

Solvent: DMSO and 0.1 M Aqueous Oxalic Acid (1:1 v/v). Note: For highly hydrophobic substrates, increase DMSO ratio to 4:1.

Step-by-Step Methodology:

-

Preparation: Dissolve the KAT derivative in DMSO to a concentration of 20–50 mM.

-

Acidification: Dissolve the hydroxylamine partner in 0.1 M aqueous oxalic acid (or 1 M HCl for faster kinetics, though less functional group tolerant).

-

Initiation: Add the aqueous hydroxylamine solution to the DMSO-KAT solution. The final concentration of reactants should be ~10–20 mM.

-

Incubation: Stir at room temperature (23 °C).

-

Monitoring: Reaction progress is typically monitored by LC-MS. The formation of the amide is often accompanied by the release of BF₃ and fluoride salts.

-

-

Workup:

-

For small molecules: Dilute with water and extract with EtOAc.

-

For peptides/proteins: Direct purification via HPLC (the acidic reaction medium is compatible with standard HPLC mobile phases).

-

Why this works: The DMSO solubilizes the organic KAT, while the acidic aqueous component catalyzes the formation of the tetrahedral intermediate and drives the elimination of the boron species.

Protocol B: Suzuki-Miyaura Cross-Coupling of KATs

Application: Coupling of KAT-homoenolates or functionalized KATs with aryl chlorides/bromides. Challenge: Preventing rapid hydrolysis of the KAT before the transmetalation step.

Reagents:

-

KAT Substrate (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) / RuPhos (5-10 mol%) or PdCl₂(dppf).

-

Base: K₂CO₃ (3.0 equiv).[1]

-

Solvent: Toluene / Water (10:1 v/v).

Step-by-Step Methodology:

-

Degassing: Sparge the Toluene and Water separately with Argon for 15 minutes. Oxygen inhibits the Pd cycle and promotes oxidative homocoupling.

-

Assembly: In a reaction vial, combine the KAT, Aryl Halide, Pd catalyst, ligand, and Base.

-

Solvent Addition: Add the Toluene/Water mixture (10:1). The biphasic nature is critical.

-

Reaction: Seal the vial and heat to 80–95 °C.

-

Workup: Cool to RT, dilute with EtOAc, wash with water, and dry over MgSO₄.

Diagram 2: Solvent Screening Workflow

Use this logic flow to select the optimal solvent for a new KAT substrate.

Caption: Decision matrix for solvent selection based on reaction type and substrate solubility.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Ligation) | pH too high (> 4). | Add 0.1 M Oxalic acid or switch to HCl. Ensure pH < 2. |

| Precipitation (Ligation) | "Oiling out" of KAT. | Increase organic co-solvent (DMSO/DMF) ratio to 1:1 or 2:1. |

| Protodeboronation (Coupling) | Hydrolysis too fast. | Reduce water content (e.g., Toluene/H2O 20:1) or lower temperature. |

| No Reaction (Coupling) | Hydrolysis too slow. | Switch to a more protic solvent system (e.g., iPrOH/H2O) to accelerate B-F cleavage. |

References

-

Molander, G. A., & Bernardi, C. R. (2002).[7] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[4][7][8] Journal of Organic Chemistry.[7] Link

-

Dumas, A. M., Molander, G. A., & Bode, J. W. (2012).[9] Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water.[9] Angewandte Chemie International Edition.[9][10] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[11] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[11] Link[11]

-

Molander, G. A., & Petrillo, D. E. (2008).[12] Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates.[12][13] Organic Letters.[9] Link

-

Noda, H., Erős, G., & Bode, J. W. (2014). Rapid Ligations with Equimolar Reactants in Water with the Potassium Acyltrifluoroborate (KAT) Amide-Formation. Journal of the American Chemical Society.[11] Link

-

Zhang, L., & Liu, C. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.[2][3] Chemical Science.[2] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 5. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Acylboronates for amide-forming bioconjugation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 10. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

- 12. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Amide Ligation using Potassium Trifluoro(4-methoxybenzoyl)borate

This Application Note is structured to guide researchers through the specific use of Potassium Trifluoro(4-methoxybenzoyl)borate —a specific class of Potassium Acyltrifluoroborate (KAT)—for chemoselective bioconjugation.

Unlike standard amine-reactive chemistries (e.g., NHS esters) which are prone to hydrolysis, or click chemistries that form triazoles, this reagent facilitates the KAT Ligation : a reaction that forms a native, stable amide bond under aqueous conditions without external coupling reagents.

Technology Overview & Scientific Rationale

Potassium trifluoro(4-methoxybenzoyl)borate is a shelf-stable, water-soluble precursor for amide bond formation. It belongs to the Potassium Acyltrifluoroborate (KAT) family.[1][2][3][4][5] In the landscape of bioconjugation, this reagent addresses a critical gap: the need to form native amide bonds between biomolecules and synthetic payloads (such as PEGs, drugs, or fluorophores) without using moisture-sensitive activated esters or toxic transition metals.